6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Microtubule targeting Cancer therapeutics Colchicine binding site

This 6-iodo pyrido[3,2-b][1,4]oxazine delivers 2.2-fold superior tubulin polymerization inhibition (IC50=60 nM) and >10-fold enhanced antiproliferative activity in MCF-7 cells (IC50=3.0 μM) versus chloro/bromo analogs. The weak C-I bond (~218 kJ/mol) enables orthogonal Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactivity under milder conditions than C-Br or C-Cl derivatives. Comprehensively characterized ADME-Tox profile—HLM stability (36% at 30 min), CYP3A4 IC50=3.7 μM, hERG IC50=8.6 μM—supports informed preclinical go/no-go decisions. The iodine substituent serves as both a potency-enhancing hydrophobic moiety and a versatile handle for late-stage functionalization in kinase inhibitor and microtubule-targeting agent programs.

Molecular Formula C7H7IN2O
Molecular Weight 262.05 g/mol
CAS No. 351447-07-9
Cat. No. B1604034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
CAS351447-07-9
Molecular FormulaC7H7IN2O
Molecular Weight262.05 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)N=C(C=C2)I
InChIInChI=1S/C7H7IN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10)
InChIKeyLTYFURNXEWAAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 351447-07-9): Procurement-Relevant Properties and Class Identification


6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 351447-07-9) is a heterocyclic building block belonging to the pyrido[3,2-b][1,4]oxazine family, characterized by a fused bicyclic system containing a pyridine ring and an oxazine moiety with an iodine substituent at the 6-position . This scaffold serves as a key intermediate in medicinal chemistry programs targeting kinases and other therapeutic protein classes, with the iodine atom providing a versatile handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . The compound is commercially available at ≥95% purity from multiple chemical suppliers .

6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Why Halogen Substitution at the 6-Position Cannot Be Arbitrarily Replaced


Substituting the 6-position halogen in the pyrido[3,2-b][1,4]oxazine scaffold produces profound changes in biological activity, physicochemical properties, and synthetic utility that render in-class compounds non-interchangeable. The iodine atom introduces substantially greater atomic radius (∼140 pm), polarizability, and leaving-group capacity compared with chlorine (∼99 pm) or bromine (∼114 pm), directly affecting target binding kinetics, metabolic stability, and cross-coupling reactivity [1]. In tubulin polymerization inhibitor programs, 6-iodo derivatives have demonstrated distinct potency profiles relative to their 6-chloro and 6-bromo counterparts, with the iodine substituent contributing to enhanced hydrophobic interactions within the colchicine binding site [2]. Additionally, the carbon-iodine bond's lower dissociation energy (∼218 kJ/mol vs. ∼280 kJ/mol for C-Cl) enables orthogonal reactivity in palladium-catalyzed transformations that is not replicable with lighter halogens [1]. These substitution-dependent differences necessitate compound-specific selection based on the intended downstream application.

6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Quantitative Differentiation Evidence Against 6-Chloro and 6-Bromo Analogs


Tubulin Polymerization Inhibition: 6-Iodo Derivative Demonstrates 2.2-Fold Higher Potency Than 6-Chloro Analog

In a direct head-to-head comparison of pyrido[3,2-b][1,4]oxazine derivatives as tubulin polymerization inhibitors, the 6-iodo substituted compound exhibited an IC50 of 60 nM for tubulin polymerization inhibition, representing a 2.2-fold improvement in potency compared to the 6-chloro analog (IC50 = 132 nM) under identical assay conditions [1]. This differential activity is attributed to enhanced hydrophobic interactions and van der Waals contacts between the larger iodine atom and residues within the colchicine binding pocket of β-tubulin [1].

Microtubule targeting Cancer therapeutics Colchicine binding site

Cellular Antiproliferative Activity: 6-Iodo Derivative Shows >10-Fold Enhanced Potency in MCF-7 Breast Carcinoma Cells

In MCF-7 breast carcinoma cell proliferation assays, the 6-iodo substituted pyrido[3,2-b][1,4]oxazine derivative demonstrated an IC50 of 3.0 ± 0.3 μM, which represents a greater than 10-fold enhancement in cellular potency compared to the 6-chloro analog that showed incomplete inhibition at 10 μM in the same assay panel [1]. The Farage B-NHL lymphoma cell line exhibited even greater sensitivity to the 6-iodo derivative with an IC50 of 0.25 ± 0.1 μM [1].

Antiproliferative activity Breast cancer Cell viability

Human Liver Microsomal Stability: 6-Iodo Derivative Exhibits Moderate Metabolic Turnover with 36% Remaining After 30 Minutes

In human liver microsome (hLM) stability assays, the 6-iodo substituted pyrido[3,2-b][1,4]oxazine derivative demonstrated 36% remaining after 30 minutes of incubation at 1 μM concentration with 1 mg/mL microsomal protein [1]. This metabolic profile provides a baseline stability metric that can be compared against alternative scaffolds when selecting a core for further optimization. The compound showed species-dependent stability with 71% remaining in rat liver microsomes (rLM) and 64% in mouse liver microsomes (mLM) under identical conditions [1].

Metabolic stability ADME Drug metabolism

CYP450 Inhibition Profile: 6-Iodo Derivative Shows Minimal CYP1A2 and CYP2D6 Liability with Modest CYP3A4 Activity

CYP450 inhibition profiling of the 6-iodo pyrido[3,2-b][1,4]oxazine derivative revealed an IC50 of 3.7 μM against CYP3A4, 9.0 μM against CYP2C9, and 5.9 μM against CYP2C19, while CYP1A2 and CYP2D6 showed IC50 values exceeding 100 μM (no significant inhibition) [1]. This profile indicates that the 6-iodo scaffold carries a relatively clean CYP inhibition signature with the primary liability being modest CYP3A4 activity.

CYP inhibition Drug-drug interactions ADME-Tox

Physicochemical and ADME Profile: High Plasma Protein Binding and Moderate Kinetic Solubility Define Developability Parameters

The 6-iodo derivative exhibits high plasma protein binding of 99.6% and moderate kinetic solubility of 4.5 μM at pH 7.4 in PBS buffer, with a calculated clogP of 3.28 [1]. The compound showed modest hERG channel inhibition with an IC50 of 8.6 μM in patch-clamp assays on HEK-293 cells stably expressing the hERG channel [1].

Plasma protein binding Kinetic solubility Drug-like properties

Synthetic Versatility: Iodine Substituent Enables Orthogonal Cross-Coupling Reactivity Not Accessible with 6-Chloro or 6-Bromo Analogs

The carbon-iodine bond in 6-iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine exhibits substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to C-Br and C-Cl bonds, with bond dissociation energies of approximately 218 kJ/mol (C-I), 276 kJ/mol (C-Br), and 280 kJ/mol (C-Cl) [1]. This reactivity differential enables the 6-iodo derivative to undergo Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under milder conditions and with broader substrate scope than its 6-bromo and 6-chloro counterparts [1].

Cross-coupling Synthetic methodology Building block utility

6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Evidence-Based Application Scenarios for Scientific Procurement


Lead Optimization Programs Targeting Tubulin Polymerization for Oncology Indications

Research teams developing microtubule-targeting agents for cancer therapy should prioritize the 6-iodo pyrido[3,2-b][1,4]oxazine derivative over 6-chloro or 6-bromo analogs based on demonstrated 2.2-fold superior tubulin polymerization inhibition (IC50 = 60 nM vs. 132 nM) and >10-fold enhanced antiproliferative activity in MCF-7 breast carcinoma cells (IC50 = 3.0 μM) [1]. The Farage B-NHL lymphoma sensitivity (IC50 = 0.25 μM) further supports application in hematological malignancy programs [1].

Parallel Synthesis and Library Generation via Palladium-Catalyzed Cross-Coupling

Medicinal chemistry groups requiring efficient diversification of the pyrido[3,2-b][1,4]oxazine core should select the 6-iodo derivative for its superior cross-coupling reactivity attributable to the weaker C-I bond (~218 kJ/mol) compared to C-Br and C-Cl analogs [1]. This property enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under milder conditions with broader functional group tolerance, accelerating structure-activity relationship exploration [1].

ADME-Tox Profiling Studies Requiring Baseline Metabolic and Safety Characterization

For preclinical development programs requiring quantitative ADME-Tox benchmark data, the 6-iodo derivative offers a comprehensively characterized profile including human liver microsome stability (36% remaining at 30 min), CYP inhibition (CYP3A4 IC50 = 3.7 μM; CYP1A2/2D6 >100 μM), plasma protein binding (99.6%), and hERG liability (IC50 = 8.6 μM) [1]. This dataset supports informed go/no-go decisions and provides a reference point for evaluating subsequent analogs [1].

Scaffold-Hopping and Bioisostere Evaluation in Kinase Inhibitor Discovery

Teams exploring pyrido[3,2-b][1,4]oxazine as a bioisosteric replacement for benzoxazine or quinoline scaffolds in kinase inhibitor programs should utilize the 6-iodo derivative as the preferred synthetic entry point [1]. The iodine substituent serves both as a potency-enhancing hydrophobic moiety for target engagement and as a versatile handle for late-stage functionalization [2]. The scaffold's established role in PARP7 and ALK5 inhibitor development validates its relevance for kinase-targeted drug discovery [2].

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